Cas no 89-55-4 (5-Bromosalicylic acid)

5-Bromosalicylic acid structure
5-Bromosalicylic acid structure
Nombre del producto:5-Bromosalicylic acid
Número CAS:89-55-4
MF:C7H5BrO3
Megavatios:217.016801595688
MDL:MFCD00002455
CID:34509
PubChem ID:6972

5-Bromosalicylic acid Propiedades químicas y físicas

Nombre e identificación

    • 5-Bromo-2-hydroxybenzoic acid
    • 5-Bromosalicylic acid
    • 5-Bromo-2-hydroxy-benzoic acid
    • Benzoic acid, 5-bromo-2-hydroxy-
    • SALICYLIC ACID, 5-BROMO-
    • 2-Hydroxy-5-bromobenzoic acid
    • Benzoic acid, 3-bromo-6-hydroxy-
    • 5-Bromo-2- hydroxybenzoic acid
    • IEJOONSLOGAXNO-UHFFFAOYSA-N
    • 6907950MYK
    • 5-bromsalicylic acid
    • 5-bromosalicyclic acid
    • 5-bromosalicylic acid beta
    • Oprea1_842232
    • 4-
    • FS-3149
    • s12289
    • BBL007983
    • AM20041336
    • 89-55-4
    • NSC-3981
    • STK299340
    • 5-bromsalicylsyre
    • 2-hydroxy-5-bromo-benzoic acid
    • 5-bromo-2-hydroxyl benzoic acid
    • SCHEMBL129669
    • AKOS000120444
    • B0895
    • AC-22958
    • 5-BROMOSALICYLIC ACID [WHO-DD]
    • 5-Bromosalicylic acid, technical grade, 90%
    • Z104500554
    • FT-0620058
    • DTXSID9058993
    • MFCD00002455
    • InChI=1/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11
    • 5-Bromo-2-hydroxybenzoicacid
    • 4-10-00-00217 (Beilstein Handbook Reference)
    • LS-144259
    • STR04935
    • NSC 3981
    • CHEMBL3278558
    • C7H5BrO3
    • Q27264289
    • W-100371
    • CS-W008197
    • EINECS 201-917-0
    • NSC3981
    • NSC-52393
    • EN300-21511
    • UNII-6907950MYK
    • AB-016/30008027
    • ?5-Bromosalicylic acid
    • SY013536
    • BRN 2209121
    • AI3-22146
    • NSC52393
    • 5-Bromo-2-hydroxybenzoic acid (ACI)
    • Salicylic acid, 5-bromo- (6CI, 8CI)
    • NSC 52393
    • sodium-salt
    • NS00039334
    • MDL: MFCD00002455
    • Renchi: 1S/C7H5BrO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
    • Clave inchi: IEJOONSLOGAXNO-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=CC=C(Br)C=1)O
    • Brn: 2209121

Atributos calculados

  • Calidad precisa: 215.94221g/mol
  • Carga superficial: 0
  • XLogP3: 3.2
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Cuenta de enlace giratorio: 1
  • Masa isotópica única: 215.94221g/mol
  • Masa isotópica única: 215.94221g/mol
  • Superficie del Polo topológico: 57.5Ų
  • Recuento de átomos pesados: 11
  • Complejidad: 160
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Recuento de constructos de variantes mutuas: 4
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White crystals or slightly yellowish needle crystals.
  • Denso: 1.7097 (rough estimate)
  • Punto de fusión: 165.0 to 169.0 deg-C
  • Punto de ebullición: 338.1 °C at 760 mmHg
  • Punto de inflamación: 158.3 °C
  • índice de refracción: 1.4560 (estimate)
  • Coeficiente de distribución del agua: dissolution
  • PSA: 57.53000
  • Logp: 1.85290
  • Sensibilidad: Sensitive to light
  • Disolución: It is easily soluble in ethanol, ether and hot water, and slightly soluble in cold water.

5-Bromosalicylic acid Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S37/39-S26-S36
  • Rtecs:VO1850000
  • Señalización de mercancías peligrosas: Xi
  • TSCA:Yes
  • Términos de riesgo:R36/37/38
  • Condiciones de almacenamiento:Inert atmosphere,Room Temperature

5-Bromosalicylic acid Datos Aduaneros

  • Código HS:2918290000
  • Datos Aduaneros:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

5-Bromosalicylic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0895-25G
5-Bromosalicylic Acid
89-55-4 >98.0%(GC)(T)
25g
¥580.00 2024-04-15
eNovation Chemicals LLC
K05737-500g
5-Bromo-2-hydroxybenzoic acid
89-55-4 98%
500g
$220 2024-06-07
Chemenu
CM158340-100g
5-Bromo-2-hydroxybenzoic acid
89-55-4 95%+
100g
$72 2022-12-31
eNovation Chemicals LLC
D508036-100g
5-BroMo-2-hydroxybenzoic acid
89-55-4 97%
100g
$170 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
461814-25G
5-Bromosalicylic acid
89-55-4 90%
25g
¥809.93 2023-12-06
Enamine
EN300-21511-25.0g
5-bromo-2-hydroxybenzoic acid
89-55-4 95.0%
25.0g
$38.0 2025-03-21
Enamine
EN300-21511-100.0g
5-bromo-2-hydroxybenzoic acid
89-55-4 95.0%
100.0g
$67.0 2025-03-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B111037-25g
5-Bromosalicylic acid
89-55-4 98%
25g
¥118.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005158-25g
5-Bromosalicylic acid
89-55-4 98%
25g
¥111 2024-05-21
TRC
B688700-25g
5-Bromosalicylic Acid
89-55-4
25g
$ 110.00 2023-04-18

5-Bromosalicylic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Sodium bromide ,  Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol ,  Water ;  18 h, 30 °C
Referencia
Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition
Ma, Zhuang; Lu, Helin; Liao, Ke; Chen, Zhilong, iScience, 2020, 23(5),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, salt with peroxydisulfuric acid ([(HO)S(O… Solvents: Acetonitrile ;  6.5 h, rt
Referencia
Bromination of some aromatic compounds with potassium bromide in the presence of benzyltriphenylphosphonium peroxodisulfate
Tajik, Hassan; Mohammadpoor-Baltork, Iraj; Albadi, Jalal, Synthetic Communications, 2007, 37(2), 323-328

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 1-Propanaminium, N,N,N-tripropyl-, (nonabromide) (1:1) Solvents: Dichloromethane ;  30 min, 0 °C → 23 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Brominations with Pr4NBr9 as a solid reagent with high reactivity and selectivity
Beck, Thorsten M.; Haller, Heike; Streuff, Jan; Riedel, Sebastian, Synthesis, 2014, 46(6), 740-747

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Pyridinium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  60 min, rt
1.2 Solvents: Water
Referencia
An efficient, rapid, and regioselective bromination of anilines and phenols with 1-butyl-3-methylpyridinium tribromide as a new reagent/solvent under mild conditions
Borikar, Sanjay P.; Daniel, Thomas; Paul, Vincent, Tetrahedron Letters, 2009, 50(9), 1007-1009

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Bromine ,  1346222-93-2 Solvents: Acetonitrile ;  0.4 h, rt
Referencia
A simple and improved regioselective brominations of aromatic compounds using o-xylylenebis(triphenylphosphonium)peroxodisulfate
Forouzani, Mehdi; Tajbakhsh, Mahmood; Ramzanian-Lehmali, Farhad; Kamel, Yaser; Ghasemnejad-Bosra, Hassan, Organic Chemistry: An Indian Journal, 2011, 7(5), 305-311

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: tert-Butyl hydroperoxide ,  Quinone ,  Potassium acetate Catalysts: N-Acetyl-L-isoleucine ,  Palladium diacetate Solvents: 1,2-Dimethoxyethane ,  Water ;  100 °C
Referencia
Palladium-catalyzed ortho-C-H hydroxylation of benzoic acids
Luo, Feihua ; He, Shuhua; Gou, Quan; Chen, Jinyang; Zhang, mingzhong, Tetrahedron Letters, 2021, 84,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium bromide ,  Phosphonium, triphenyl(phenylmethyl)-, peroxymonosulfate (1:1) Solvents: Acetonitrile ;  5 h, rt
Referencia
A convenient and regioselective oxidative bromination of electron-rich aromatic rings using potassium bromide and benzyltriphenylphosphonium peroxymonosulfate under nearly neutral reaction conditions
Adibi, Hadi; Hajipour, Abdol R.; Hashemi, Majid, Tetrahedron Letters, 2007, 48(7), 1255-1259

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Mercuric acetate ,  N-Bromophthalimide Solvents: Acetic acid ;  9 - 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Synthesis, kinetics, and mechanism of bromophenols by N-bromophthalimide in aqueous acetic acid
Anjaiah, Birla; Prameela, Kethavath; Srinivas, Pabba; Rajanna, Kamatala Chinna, International Journal of Chemical Kinetics, 2018, 50(11), 804-812

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Sodium bromide ,  Sodium hypochlorite Solvents: Water ;  3 h, 40 - 50 °C
Referencia
An elegant and cost-effective method of aromatic bromination using sodium bromide and household bleach
Halder, Jayati, Rasayan Journal of Chemistry, 2012, 5(2), 183-185

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Bromine Solvents: Acetic acid
Referencia
CXXIV. - The bromination of phenols
Hewitt, John Theodore; Silk, Harry, Journal of the Chemical Society, 1904, 85, 1225-1230

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bromotrimethylsilane Solvents: Chloroform-d ;  10 min, rt
Referencia
On the potential intermediacy of PhIBr2 as a brominating agent
Tania; Molino, Andrew; Sharp-Bucknall, Lachlan; Wilson, David J. D.; Dutton, Jason L., Organic & Biomolecular Chemistry, 2022, 20(43), 8454-8460

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: N-Methoxy-1-butanesulfonamide Solvents: Heptane ;  6 h, 25 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  25 °C
Referencia
Cooperativity within the catalyst: alkoxyamide as a catalyst for bromocyclization and bromination of (hetero)aromatics
Mondal, Haripriyo; Sk, Raja Md; Maji, Modhu Sudan, Chemical Communications (Cambridge, 2020, 56(77), 11501-11504

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene ,  Bromotrimethylsilane Solvents: Dichloromethane ;  overnight, rt
Referencia
Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent
Granados, Albert ; Shafir, Alexandr; Arrieta, Ana; Cossio, Fernando P.; Vallribera, Adelina, Journal of Organic Chemistry, 2020, 85(4), 2142-2150

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  4 h, 25 °C
Referencia
(Bmim)Br3 as a new reagent for regioselective monobromination of phenols and several activated aromatics under solvent-free conditions
Le, Zhang-Gao; Chen, Zhen-Chu; Hu, Yi, Chinese Journal of Chemistry, 2005, 23(11), 1537-1540

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium bromide ,  1416508-03-6 Solvents: Acetonitrile ;  35 min, reflux
Referencia
An efficient regioselective bromination of activated aromatic compounds using 1,4-bis(triphenylphosphonium)butane peroxodisulfate
Forouzani, Mehdi; Ghasemnejad-Bosra, Hassan; Khajavi, Mahboobeh; Tajbakhsh, Mahmood, Organic Chemistry: An Indian Journal, 2012, 8(12), 483-488

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Copper oxide (Cu2O) ,  L-chiro-Inositol, 1-O-methyl- Solvents: Water ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Copper and L-(-)-quebrachitol catalyzed hydroxylation and amination of aryl halides under air
Liang, Xinjie; Li, Hui; Du, Fangyu; Zhang, Yongsheng; Dong, Jinhua; et al, Tetrahedron Letters, 2020, 61(33),

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium bisulfate ,  Potassium bromide Catalysts: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with isoquinoline (1:1:1) Solvents: 1,2-Dichloroethane ,  Water ;  30 - 40 min, rt
Referencia
Isoquinolinium Dichromate and Chlorochromate as Efficient Catalysts for Oxidative Halogenation of Aromatic Compounds Under Acid-Free Conditions
Rao, A. Sambashiva; Rajanna, K. C.; Reddy, K. Rajendar; Kulkarni, Subhash, Synthesis and Reactivity in Inorganic, 2016, 46(6), 832-837

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium bromide ,  Benzenemethanaminium, N,N-dimethyl-N-phenyl-, salt with peroxydisulfuric acid ([… Solvents: Acetonitrile ;  6 h, reflux
Referencia
Simple and improved regioselective brominations of aromatic compounds using N-benzyl-N,N-dimethylanilinium peroxodisulfate in the presence of potassium bromide under mild reactions conditions
Ghasemnejad-Bosra, Hassan; Ramzanian-Lehmali, Farhad; Jafari, Somaye, Journal of the Serbian Chemical Society, 2011, 76(5), 685-692

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Bromine
Referencia
Improved preparation of gentisic acid
Lowenthal, Julius; Pepper, J. M., Journal of the American Chemical Society, 1950, 72, 3292-3

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ,  Acetonitrile
Referencia
A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN
Oberhauser, Thomas, Journal of Organic Chemistry, 1997, 62(13), 4504-4506

5-Bromosalicylic acid Raw materials

5-Bromosalicylic acid Preparation Products

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